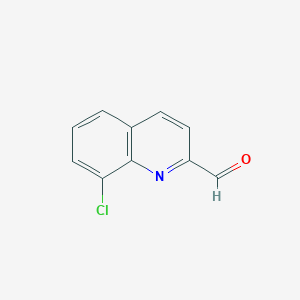

8-Chloroquinoline-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWZBYLWUUPXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364287 | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-28-4 | |

| Record name | 8-Chloro-2-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59394-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloroquinoline-2-carbaldehyde

Disclaimer: Publicly available experimental data for 8-Chloroquinoline-2-carbaldehyde is limited. This guide provides an overview based on data from structurally related compounds and established chemical principles. The synthesis and reaction protocols are proposed based on established methods for similar quinoline derivatives.

Core Physicochemical Properties

| Property | This compound (Estimated) | 2-Chloroquinoline-3-carbaldehyde | 5-Chloroquinoline-8-carbaldehyde | 8-Hydroxyquinoline-2-carbaldehyde |

| Molecular Formula | C₁₀H₆ClNO | C₁₀H₆ClNO | C₁₀H₆ClNO | C₁₀H₇NO₂ |

| Molecular Weight | 191.61 g/mol | 191.61 g/mol | 191.61 g/mol [1] | 173.17 g/mol [2] |

| Appearance | Likely a yellow crystalline powder | Yellow crystalline powder[3] | - | White to Yellow to Green powder/crystal[4] |

| Melting Point | Estimated: 130-150 °C | 142-146 °C[5] | - | 96-100 °C[6][7] |

| Boiling Point | Predicted: >300 °C | - | - | 392.2±22.0 °C (Predicted)[6][7] |

| Solubility | Likely soluble in DMSO, DMF, and chlorinated solvents | - | - | Soluble in DMSO[5] |

| CAS Number | 59394-28-4 | 73568-25-9 | 1260794-21-5[1] | 14510-06-6[2] |

Spectroscopic Data

While the full spectra are not available in the search results, ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound. The expected characteristic signals would include:

-

¹H NMR: A singlet for the aldehyde proton (CHO) between δ 9-11 ppm, and aromatic protons in the quinoline ring system.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon around δ 190-200 ppm.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching vibration around 1690-1710 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a widely used method for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines[5][8]. A proposed protocol adapted for the synthesis of the target compound is detailed below.

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

Objective: To synthesize this compound from 2-chloroacetanilide.

Materials:

-

2-Chloroacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution

-

Ethyl acetate (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Stir the resulting mixture for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Reaction with Acetanilide: Add 2-chloroacetanilide portion-wise to the freshly prepared Vilsmeier reagent.

-

Reaction Heating: After the addition is complete, heat the reaction mixture at 60-90 °C for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated sodium carbonate solution until the mixture is alkaline. The crude product, this compound, should precipitate out of the solution.

-

Isolation and Purification: Filter the precipitated solid, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain the purified this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Significance and Reactions

Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[9][10][11]. The chloro and aldehyde functional groups on this compound make it a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The aldehyde group can readily undergo reactions to form Schiff bases, chalcones, and other derivatives, which are common strategies in drug discovery[2][6].

Caption: Potential reaction pathways for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biolmolchem.com [biolmolchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolines and artemisinin: chemistry, biology and history - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Chloroquinoline-2-carbaldehyde: Pathways, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive aldehyde group and a chlorine substituent on the quinoline core, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. Furthermore, this guide delves into the applications of this crucial intermediate, highlighting its role in the development of novel therapeutic agents and functional materials.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of its biological profile and the construction of more complex molecular architectures. This compound has emerged as a particularly valuable intermediate due to the presence of two key reactive sites: the aldehyde group at the C2 position, which is amenable to a variety of condensation and derivatization reactions, and the chlorine atom at the C8 position, which can be a site for nucleophilic substitution or a handle for cross-coupling reactions.

This guide is designed to serve as a comprehensive resource for researchers and scientists engaged in the synthesis and application of quinoline-based compounds. By providing a detailed understanding of the synthetic routes to this compound, we aim to empower the scientific community to further explore the potential of this versatile molecule in the development of next-generation pharmaceuticals and advanced materials.

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most widely employed and efficient method for the synthesis of 2-chloro-3-formylquinolines, and by extension, this compound[4][5]. This powerful formylation reaction involves the electrophilic substitution of an activated aromatic substrate with a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[4][6].

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a two-stage mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution and Cyclization: The starting material, a suitably substituted acetanilide (in this case, 2-chloroacetanilide), acts as the nucleophile. The reaction proceeds through electrophilic attack of the Vilsmeier reagent on the activated aromatic ring, followed by an intramolecular cyclization and subsequent elimination and hydrolysis steps to yield the final 2-chloroquinoline-3-carbaldehyde derivative. For the synthesis of this compound, the likely starting material would be an appropriately substituted acetanilide that directs the cyclization to form the desired isomer.

}

Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde (A Representative Procedure)

Materials:

-

ortho-Methylacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a flask equipped with a drying tube, cool 5 mL of DMF to 0°C.

-

Slowly add 18 mL of POCl₃ dropwise with stirring.

-

To this mixture, add 4 grams of ortho-methylacetanilide.

-

After the initial reaction, reflux the mixture for 6-8 hours at 80-90°C using an air condenser.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate and dry it.

-

Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.

Yields for similar reactions are reported to be in the range of 60-80% [4].

Alternative Synthetic Pathways

While the Vilsmeier-Haack reaction is the predominant method, other synthetic strategies can be employed to access this compound, offering alternative routes that may be advantageous depending on the availability of starting materials and desired substitution patterns.

Oxidation of 2-Methyl-8-chloroquinoline

The selective oxidation of a methyl group at the C2 position of the quinoline ring provides a direct route to the corresponding carbaldehyde. Selenium dioxide (SeO₂) is a common and effective reagent for this transformation[8][9].

}

Figure 2: Oxidation of 2-methyl-8-chloroquinoline to this compound.

Mechanistic Insights: The oxidation with selenium dioxide is believed to proceed via an ene reaction, followed by a[7][8]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

Experimental Protocol (General):

A general procedure involves refluxing the 2-methyl-8-chloroquinoline with a stoichiometric amount of selenium dioxide in a suitable solvent, such as dioxane, for several hours[8][9]. The reaction progress is monitored by TLC, and upon completion, the elemental selenium byproduct is filtered off. The product is then isolated and purified, typically by column chromatography. Yields for the oxidation of similar methylquinolines to their corresponding aldehydes are reported to be around 49%[8].

Reduction of 8-Chloroquinoline-2-carboxylic Acid or its Derivatives

Another viable pathway involves the partial reduction of an 8-chloroquinoline-2-carboxylic acid derivative to the aldehyde. This can be achieved through several methods:

-

Reduction of the Carboxylic Acid: Direct reduction of the carboxylic acid to the aldehyde can be challenging as over-reduction to the alcohol is a common side reaction. However, specialized reducing agents and conditions can be employed.

-

Reduction of the Acid Chloride (Rosenmund Reduction): The carboxylic acid can be converted to the more reactive acid chloride, which is then catalytically hydrogenated in the presence of a poisoned catalyst (e.g., palladium on barium sulfate poisoned with quinoline) to yield the aldehyde.

-

Reduction of an Ester or Amide: The carboxylic acid can be converted to an ester or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

}

Figure 3: Reduction pathways from 8-chloroquinoline-2-carboxylic acid to the aldehyde.

Reduction of 8-Chloroquinoline-2-carbonitrile

The corresponding nitrile, 8-chloroquinoline-2-carbonitrile, can serve as a precursor to the aldehyde through reduction.

-

Stephen Aldehyde Synthesis: This method involves the reduction of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.

-

Reduction with DIBAL-H: Similar to the reduction of esters, nitriles can be partially reduced to the aldehyde using DIBAL-H at low temperatures. The reaction proceeds through an imine intermediate which is hydrolyzed upon workup.

Comparison of Synthesis Pathways

| Pathway | Starting Material | Reagents | Advantages | Disadvantages | Typical Yield |

| Vilsmeier-Haack | Substituted Acetanilide | DMF, POCl₃ | High yields, one-pot reaction, readily available starting materials | Can have regioselectivity issues depending on the substrate | 60-80%[4] |

| Oxidation | 2-Methyl-8-chloroquinoline | SeO₂ | Direct conversion | Use of toxic selenium reagent, moderate yields | ~49%[8] |

| Reduction of Carboxylic Acid Derivative | 8-Chloroquinoline-2-carboxylic Acid | Various (e.g., DIBAL-H) | Milder conditions for some methods | Multi-step process, potential for over-reduction | Variable |

| Reduction of Nitrile | 8-Chloroquinoline-2-carbonitrile | SnCl₂/HCl or DIBAL-H | Alternative to carboxylic acid route | Can require harsh conditions (Stephen) or low temperatures (DIBAL-H) | Variable |

Applications in Drug Discovery and Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds and complex heterocyclic systems[1][2][3].

-

Antimicrobial and Anticancer Agents: The quinoline nucleus is a well-established pharmacophore in antimicrobial and anticancer drug design[7][10]. The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff bases, hydrazones, and other derivatives that have shown promising activity against various pathogens and cancer cell lines.

-

Synthesis of Fused Heterocyclic Systems: The reactivity of both the aldehyde and the chloro groups can be exploited to construct fused heterocyclic systems with novel pharmacological profiles. For example, it can be used in multicomponent reactions to generate complex molecular scaffolds in a single step[11].

-

Ligands for Metal Complexes: The quinoline nitrogen and the aldehyde oxygen can act as a bidentate ligand for the coordination of metal ions. The resulting metal complexes have been investigated for their potential as therapeutic agents and catalysts[12][13].

Conclusion

This in-depth technical guide has provided a comprehensive overview of the synthesis of this compound, a key intermediate in medicinal chemistry and materials science. The Vilsmeier-Haack reaction stands out as the most efficient and widely used method, offering high yields from readily available starting materials. Alternative pathways, including the oxidation of the corresponding methylquinoline and the reduction of carboxylic acid or nitrile derivatives, provide valuable synthetic flexibility. The diverse applications of this compound in the synthesis of biologically active compounds and complex heterocycles underscore its importance as a versatile building block. This guide serves as a valuable resource for researchers, empowering them to leverage the synthetic potential of this important molecule in their scientific endeavors.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Structure Elucidation of 8-Chloroquinoline-2-carbaldehyde

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 8-Chloroquinoline-2-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. By integrating insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, HMBC), we present a self-validating workflow that ensures the highest degree of confidence in structural assignment. This guide is grounded in authoritative principles and provides detailed, field-proven protocols and data interpretation frameworks.

Introduction: The Imperative for Rigorous Characterization

This compound is a derivative of the quinoline scaffold, a privileged structure in pharmacology. The precise placement of the chloro and carbaldehyde (formyl) groups on the quinoline core is critical, as even minor positional changes can drastically alter the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. Therefore, its unambiguous structural verification is not merely an academic exercise but a prerequisite for its application in any synthetic or drug discovery program.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

The structure elucidation process is a logical progression, starting from the confirmation of mass and elemental formula, moving to the identification of functional groups, and culminating in the precise mapping of the atomic framework.

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Identity

The first step is to verify the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Rationale for Choice: HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the confident determination of the elemental formula. This is a critical check to ensure the target molecule was synthesized.

Expected Result:

-

Molecular Formula: C₁₀H₆ClNO

-

Exact Mass: 191.0138

-

Observed Ion: A prominent ion peak at m/z ≈ 192.0211 [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition: Acquire the spectrum in positive ion mode. The high mass accuracy of the TOF analyzer will allow for the determination of the elemental formula.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple method to confirm the presence of key functional groups predicted by the proposed structure.

Rationale for Choice: The aldehyde and the substituted aromatic system have highly characteristic absorption bands. Their presence in the IR spectrum provides immediate, albeit non-definitive, evidence for the structure.

Expected Key Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic Ring |

| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| ~1700-1710 | C=O Stretch | Aldehyde (Conjugated) |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1100-1200 | C-Cl Stretch | Aryl Halide |

The strong carbonyl (C=O) stretch around 1700 cm⁻¹ is particularly diagnostic for the aldehyde group.[1]

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale for Choice: ¹H NMR reveals the chemical environment, number, and connectivity of all protons in the molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the chloro, aldehyde, and heterocyclic nitrogen atoms.

Expected Signals: The spectrum will show six distinct signals: one for the aldehyde proton and five for the aromatic protons on the quinoline core.

-

The aldehyde proton (H-1') will be the most downfield signal, typically >10 ppm, appearing as a singlet because it has no adjacent protons.

-

The quinoline protons will appear in the aromatic region (7.5-9.0 ppm). Protons on the pyridine ring (H-3, H-4) are generally more deshielded than those on the benzene ring (H-5, H-6, H-7) due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Rationale for Choice: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in the ¹H NMR spectrum.

Expected Signals: Ten distinct carbon signals are expected.

-

The aldehyde carbonyl carbon (C-1') will be the most downfield signal, typically in the 190-195 ppm range.

-

The aromatic carbons will appear between ~120-155 ppm. The carbon bearing the chlorine atom (C-8) will be directly influenced by the halogen's electronegativity and anisotropy.

2D NMR: Connecting the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is essential for tracing the proton connectivity within the two aromatic rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are the key to assembling the complete structure. For example, the aldehyde proton (H-1') will show a correlation to the C-2 carbon, definitively placing the aldehyde group at the 2-position.

Caption: Key expected HMBC correlations for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard 2D COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing as necessary.

-

Data Consolidation and Final Confirmation

The final step is to synthesize all the data into a single, coherent structural proof.

-

HRMS confirmed the elemental formula C₁₀H₆ClNO.

-

IR confirmed the presence of an aldehyde, an aromatic ring, and a C-Cl bond.

-

¹³C NMR showed 10 carbon signals, including one carbonyl carbon (~192 ppm) and nine aromatic carbons, consistent with the proposed structure.

-

¹H NMR showed 6 protons, one aldehydic (~10.1 ppm) and five aromatic protons, matching the number of non-substituted positions.

-

HSQC correlated the five aromatic proton signals to their directly attached carbons.

-

COSY established the connectivity within the two aromatic rings (e.g., H-3 coupling to H-4; H-5 coupling to H-6, which couples to H-7).

-

HMBC provided the definitive links:

-

The aldehyde proton (H-1') correlates to C-2, locking the aldehyde's position.

-

Proton H-7 shows a correlation to the quaternary carbon C-8a and the chlorine-bearing carbon C-8, confirming the substitution pattern on the carbocyclic ring.

-

Proton H-4 shows a correlation to the bridgehead carbon C-8a, linking the two ring systems.

-

Consolidated Spectroscopic Data (Predicted):

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 10.15 | s | - | 1H | H-1' (CHO) |

| 8.35 | d | ~8.5 | 1H | H-4 |

| 8.20 | d | ~8.5 | 1H | H-3 |

| 7.90 | dd | ~8.0, 1.5 | 1H | H-5 |

| 7.80 | dd | ~8.0, 1.5 | 1H | H-7 |

| 7.55 | t | ~8.0 | 1H | H-6 |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 192.5 | C-1' (CHO) |

| 152.0 | C-2 |

| 148.0 | C-8a |

| 137.5 | C-4 |

| 134.0 | C-8 |

| 130.0 | C-5 |

| 129.0 | C-7 |

| 128.0 | C-4a |

| 126.0 | C-6 |

| 118.5 | C-3 |

Note: The exact chemical shifts and coupling constants are predictive and based on analogous structures. They must be confirmed by experimental data.[2][3][4]

Conclusion

By systematically applying a suite of orthogonal analytical techniques—HRMS, IR, and a full complement of 1D and 2D NMR experiments—the chemical structure of this compound can be elucidated with the highest degree of scientific certainty. The cross-validation inherent in this workflow, particularly the definitive connectivity information provided by the HMBC experiment, leaves no ambiguity. This rigorous characterization is the essential foundation for the reliable use of this compound in further research and development.

References

Spectroscopic Profile of 8-Chloroquinoline-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its quinoline scaffold is a "privileged structure" found in numerous biologically active compounds, and the presence of a reactive aldehyde group at the 2-position, along with a chloro-substituent at the 8-position, makes it a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and any synthesized compound. This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of closely related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data of structurally similar compounds, including 8-chloroquinoline and various quinoline-2-carbaldehyde derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.1 - 10.3 | s | 1H | -CHO |

| ~8.3 - 8.5 | d | 1H | H-3 |

| ~8.1 - 8.3 | d | 1H | H-4 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.6 - 7.8 | t | 1H | H-6 |

| ~7.9 - 8.1 | d | 1H | H-7 |

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and aldehyde groups. The exact coupling constants would need to be determined experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~192 - 194 | -CHO |

| ~152 - 154 | C-2 |

| ~148 - 150 | C-8a |

| ~137 - 139 | C-4 |

| ~133 - 135 | C-8 |

| ~130 - 132 | C-6 |

| ~128 - 130 | C-5 |

| ~127 - 129 | C-7 |

| ~122 - 124 | C-3 |

| ~121 - 123 | C-4a |

Note: The assignments are based on general knowledge of quinoline chemistry and the electronic effects of the substituents.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 - 1715 | Strong | C=O stretch (aldehyde) |

| ~1580 - 1620 | Medium-Strong | C=C and C=N ring stretching |

| ~1100 - 1200 | Medium | C-Cl stretch |

| ~750 - 850 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 191/193 | High | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |

| 190/192 | Medium | [M-H]⁺ |

| 162/164 | Medium | [M-CHO]⁺ |

| 127 | High | [M-Cl-CHO]⁺ or [C₉H₆N]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the searched literature, the following are general methodologies for the synthesis and spectroscopic characterization of similar quinoline derivatives.

General Synthesis Method

A common route to quinoline-2-carbaldehydes is the oxidation of the corresponding 2-methylquinoline.

-

Oxidation: To a solution of 8-chloro-2-methylquinoline in a suitable solvent (e.g., dioxane or glacial acetic acid), an oxidizing agent such as selenium dioxide (SeO₂) is added.

-

Reaction: The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled and filtered to remove solid byproducts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The purified sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample would be introduced via a direct insertion probe, gas chromatography (GC), or liquid chromatography (LC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science.[1][2] Comprising a benzene ring fused to a pyridine ring, this structure is found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] When functionalized with an aldehyde group (-CHO), the resulting quinoline-carboxaldehyde becomes a versatile synthetic intermediate.[1] The aldehyde's electrophilic carbon atom serves as a prime target for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacological properties.[1]

This guide provides a comprehensive examination of the reactivity of the aldehyde group on substituted quinolines. It covers the influence of substituents, key reaction classes with detailed protocols, and applications in drug discovery.

Core Principles: Substituent Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in a quinoline system is profoundly influenced by the electronic and steric nature of other substituents on the ring. The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. This can be modulated by substituents on either the benzene or pyridine portion of the quinoline core.

-

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs) such as alkoxy (-OR), amino (-NR2), and alkyl (-R) groups increase the electron density of the quinoline ring through resonance and/or inductive effects. This increased electron density is partially delocalized onto the aldehyde group, reducing the partial positive charge on the carbonyl carbon. Consequently, EDGs decrease the reactivity of the aldehyde towards nucleophiles.

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens (-X) pull electron density away from the ring.[3] This effect enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus increasing its reactivity towards nucleophiles.[3]

-

-

Positional Effects : The position of the substituent relative to the aldehyde group is critical.

-

Substituents on the pyridine ring, particularly at positions 2 and 4, have a more direct electronic influence on an aldehyde at position 3 or 4 due to the nitrogen atom's inherent electron-withdrawing nature.

-

Substituents on the benzenoid ring influence reactivity primarily through resonance and inductive effects that propagate through the fused system.

-

-

Steric Hindrance : Bulky substituents located near the aldehyde group (e.g., at the ortho position) can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate, regardless of electronic effects.

References

electrophilic substitution reactions on the quinoline ring

An in-depth technical guide to for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Ring System

Quinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring. This fusion results in a bicyclic system with distinct electronic properties that govern its reactivity. The presence of the relatively electronegative nitrogen atom significantly influences the electron density distribution across both rings, making the quinoline scaffold a fascinating yet challenging substrate for electrophilic aromatic substitution (SEAr). Its derivatives are foundational motifs in numerous pharmaceuticals, including antimalarial drugs like quinine and chloroquine, highlighting the importance of understanding and controlling its functionalization.

Core Principles of Electrophilic Substitution on Quinoline

Ring Reactivity and the Influence of the Nitrogen Atom

The quinoline ring system is generally less reactive towards electrophiles than benzene or its homocyclic analogue, naphthalene.[1] The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, deactivating the entire molecule, but particularly the heterocyclic (pyridine) ring.[2]

Most electrophilic substitution reactions are carried out in strong acidic media. Under these conditions, the basic nitrogen atom is protonated to form the quinolinium cation. This positive charge further deactivates the ring system, making reactions significantly slower and requiring vigorous conditions.[3] The rate of nitration at the 5- and 8-positions of the quinolinium ion is estimated to be about 10¹⁰ times slower than at the 1-position of naphthalene.[3] Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring.[4][5][6]

Regioselectivity: Preferential Attack at C-5 and C-8

Electrophilic attack on the quinoline ring occurs predominantly at the C-5 and C-8 positions of the benzene ring.[4][7][8] This preference can be explained by examining the stability of the cationic intermediate (also known as the Wheland or sigma complex) formed upon electrophile attack.

When an electrophile attacks at C-5 or C-8, the positive charge can be delocalized through two resonance structures while keeping the aromaticity of the pyridine ring intact.[2][4] Attack at C-6 or C-7 allows for only one such resonance structure, resulting in a less stable intermediate.[4] The stability of the intermediate for C-5 and C-8 attack is therefore greater, leading to a lower activation energy for these pathways.

Key Electrophilic Substitution Reactions

Nitration

The nitration of quinoline requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.[5][7] The reaction proceeds via the quinolinium ion to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.[3]

Data Presentation: Nitration of Quinoline

| Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Nitroquinoline | HNO₃ / H₂SO₄ at 0 °C | 52.3 | [3] |

| 8-Nitroquinoline | HNO₃ / H₂SO₄ at 0 °C | 47.7 |[3] |

Experimental Protocol: Nitration of Quinoline

-

Materials: Quinoline, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

To a flask maintained at 0 °C in an ice bath, slowly add quinoline to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature at 0 °C and continue stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until precipitation is complete.

-

Filter the resulting solid precipitate, which is a mixture of 5-nitroquinoline and 8-nitroquinoline.

-

The isomers can be separated by techniques such as fractional crystallization or column chromatography.

-

Halogenation

Halogenation of quinoline also requires acidic conditions. Bromination with bromine in the presence of concentrated sulfuric acid yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[5][9] Modern metal-free protocols have been developed for the highly regioselective C-5 halogenation of 8-substituted quinolines, which are valuable for targeted drug synthesis.[10][11]

Data Presentation: Bromination of Quinoline

| Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| 5-Bromoquinoline | Br₂ / H₂SO₄ at 75 °C | Mixture Formed | [5] |

| 8-Bromoquinoline | Br₂ / H₂SO₄ at 75 °C | Mixture Formed | [5] |

| 5-Chloro-N-(quinolin-8-yl)acetamide | TCCA in Acetonitrile, RT, 15 min | 96% |[11][12] |

Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

-

Source: Adapted from Motati, D. R., et al. (2018). Chemical Science.[11][12]

-

Materials: N-(quinolin-8-yl)acetamide (0.4 mmol), Trichloroisocyanuric acid (TCCA) (0.145 mmol), Acetonitrile (ACN) (3 mL).

-

Procedure:

-

In a round-bottom flask, dissolve N-(quinolin-8-yl)acetamide in acetonitrile.

-

Stir the mixture at room temperature in an open-air atmosphere.

-

Add trichloroisocyanuric acid (TCCA) to the solution.

-

Continue stirring at room temperature for 15 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

-

Sulfonation

Sulfonation of quinoline is highly temperature-dependent.[13] Reaction with fuming sulfuric acid at 220°C produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[7] At a higher temperature of 300°C, the major product is quinoline-6-sulfonic acid, which suggests that the 8-sulfonic acid isomerizes to the more thermodynamically stable 6-isomer.[13]

Data Presentation: Sulfonation of Quinoline

| Product | Reaction Conditions | Predominant Isomer(s) | Reference |

|---|---|---|---|

| Quinoline-8-sulfonic acid | Fuming H₂SO₄, 220 °C | 8- and 5-isomers | [7] |

| Quinoline-6-sulfonic acid | Fuming H₂SO₄, 300 °C | 6-isomer (sole product) |[13] |

Experimental Protocol: Sulfonation of 2-(2-quinolyl)indan-1,3-dione

-

Source: Adapted from the manufacturing process of Quinoline Yellow.[14]

-

Note: This protocol is for a quinoline derivative, as detailed protocols for the parent quinoline are less common in readily available literature.

-

Materials: 2-(2-quinolyl)indan-1,3-dione, 65% oleum (fuming sulfuric acid), sodium chloride.

-

Procedure:

-

To a reaction vessel, gradually add 700 ml of 65% oleum to dried 2-(2-quinolyl)indan-1,3-dione, ensuring the temperature is maintained at or below 40°C.

-

Stir the mixture for 30 minutes at 40°C, then increase the temperature to 60°C and stir for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 4 L of cold water with vigorous stirring (this step is highly exothermic and requires caution).

-

Add 500 g of sodium chloride to the aqueous mixture to precipitate ("salt out") the sulfonated product.

-

Filter the precipitate and wash it with cold water to isolate the technical grade product.

-

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on the parent quinoline ring are generally not successful.[9] The Lewis basic nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the ring and preventing the generation of the necessary electrophile.[15]

However, intramolecular Friedel-Crafts acylations can be achieved on quinoline derivatives that possess a tethered carboxylic acid. These cyclizations typically require strong acid catalysts like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) to form fused polycyclic systems.[16]

Influence of Substituents

The position and electronic nature of existing substituents on the quinoline ring significantly affect the outcome of subsequent electrophilic substitutions.

-

Activating Groups: Electron-donating groups (EDGs) such as -OH, -OR, and -NH₂ on the benzene ring will activate it towards electrophilic substitution, often allowing for milder reaction conditions. The directing effect of the EDG will compete with the inherent preference of the quinoline nucleus for C-5 and C-8 substitution.[17][18]

-

Deactivating Groups: Electron-withdrawing groups (EWGs) like -NO₂ or -SO₃H on the benzene ring will further deactivate it, making subsequent substitutions extremely difficult.[17][18] If both C-5 and C-8 positions are blocked, substitution may be forced to occur at C-6 under very harsh conditions.[3]

Conclusion

Electrophilic substitution on the quinoline ring is a challenging but essential transformation for the synthesis of functionalized heterocyclic compounds in medicinal and materials chemistry. The inherent deactivation by the nitrogen atom necessitates vigorous reaction conditions, and the regioselectivity is predominantly governed by the stability of the Wheland intermediate, favoring substitution at the C-5 and C-8 positions. While classical methods often yield mixtures of isomers, modern synthetic protocols are providing increasingly sophisticated and regioselective ways to functionalize this important scaffold. A thorough understanding of the underlying electronic principles and reaction conditions is critical for any scientist working with this versatile heterocyclic system.

References

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. youtube.com [youtube.com]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. uop.edu.pk [uop.edu.pk]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 10. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

The Multifaceted Biological Activities of Chloroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Chloroquinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of compounds with significant therapeutic value.[1] Among these, the 7-chloroquinoline core has proven to be particularly fruitful, with its derivatives demonstrating a remarkable spectrum of biological activities.[2] Historically recognized for the profound impact of chloroquine in the global fight against malaria, the therapeutic potential of this chemical class has expanded into diverse and complex disease areas, including oncology, virology, and inflammatory disorders.[3][4][5]

This technical guide provides an in-depth exploration of the multifaceted biological activities of chloroquinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a synthesized understanding of the underlying mechanisms of action, practical experimental methodologies for their evaluation, and a curated summary of key activity data. The content herein is structured to facilitate a deeper comprehension of the structure-activity relationships that govern the therapeutic potential of these versatile compounds, thereby empowering the rational design of next-generation chloroquinoline-based therapeutics.

Antimalarial Activity: From Heme Detoxification Inhibition to Circumventing Resistance

The cornerstone of the chloroquinoline legacy is its potent antimalarial activity. Chloroquine and its analogues have been instrumental in the treatment and prophylaxis of malaria for decades.[1]

Mechanism of Action: A Tale of Two Vacuoles

The primary mechanism of antimalarial action for chloroquine and its derivatives is centered on the acidic food vacuole of the intraerythrocytic Plasmodium parasite.[6] The parasite digests host hemoglobin within this organelle to obtain essential amino acids, a process that releases large quantities of toxic free heme.[7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[7][8]

Chloroquine, a weak base, readily diffuses into the acidic food vacuole and becomes protonated, effectively trapping it at high concentrations.[6][9] This accumulation is thought to interfere with hemozoin formation through two primary, non-mutually exclusive mechanisms:

-

Inhibition of Heme Polymerase: Chloroquine and related quinolines have been shown to inhibit the activity of a parasite-specific enzyme, heme polymerase, which is responsible for catalyzing the formation of hemozoin.[7][9]

-

Complexation with Heme: Chloroquine can form a complex with heme, preventing its incorporation into the growing hemozoin crystal.[10][11] This complex is itself toxic to the parasite.

The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[11]

Caption: Antimalarial mechanism of chloroquinoline derivatives.

Experimental Protocol: Parasite Lactate Dehydrogenase (pLDH) Assay

The parasite lactate dehydrogenase (pLDH) assay is a widely used, reliable, and cost-effective method for determining the in vitro antimalarial activity of compounds.[12][13] It measures the activity of pLDH, an enzyme essential for parasite glycolysis, which is released upon parasite lysis.

Step-by-Step Methodology:

-

Parasite Culture:

-

Maintain a continuous culture of Plasmodium falciparum (e.g., chloroquine-sensitive NF54 or chloroquine-resistant K1 strains) in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

-

-

Drug Preparation:

-

Prepare a stock solution of the test chloroquinoline derivative in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.

-

Add 100 µL of the diluted drug solutions to the respective wells in triplicate. Include a positive control (e.g., chloroquine) and a negative control (parasitized red blood cells without drug).

-

Incubate the plate for 48 hours under the same culture conditions.

-

-

pLDH Assay:

-

After incubation, lyse the cells by freeze-thaw cycles.

-

In a separate 96-well plate, add 20 µL of the lysate from each well.

-

Prepare the assay mixture containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT).

-

Add 100 µL of the assay mixture to each well containing the lysate.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the percentage of parasite inhibition for each drug concentration relative to the negative control.

-

Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[12]

-

Quantitative Data Summary: Antimalarial Activity

| Chloroquinoline Derivative | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | 3D7 (sensitive) | ~46 | [14] |

| Chloroquine | K1 (resistant) | >100 | [14] |

| AQ-13 | Cambodian isolates | 18 - 133 | [15] |

| Compound 145 | PfNF54 | 1.43 ± 0.13 | [16] |

| Compound 145 | PfK1 | 2.5 ± 1.3 | [16] |

| Compound 145 | PfW2 | 2.18 ± 0.16 | [16] |

| CQPA-26 | NF54 | 1290 | [1] |

Anticancer Activity: Exploiting Autophagy Inhibition and Beyond

The repurposing of chloroquinoline derivatives for cancer therapy has gained significant traction, primarily due to their ability to modulate fundamental cellular processes such as autophagy.[17][18]

Mechanism of Action: A Double-Edged Sword for Cancer Cells

Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in acidic organelles like lysosomes.[19] This property is central to their anticancer effects.

-

Inhibition of Autophagy: Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions, such as chemotherapy. Chloroquine raises the pH of lysosomes, inhibiting the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[17][19] This blockade of the final step of autophagy can lead to the accumulation of dysfunctional proteins and organelles, ultimately triggering cancer cell death.[20][21]

-

Induction of Apoptosis: By inhibiting autophagy, chloroquinoline derivatives can sensitize cancer cells to apoptosis (programmed cell death) induced by other anticancer agents.[19][20]

-

Modulation of Signaling Pathways: Some chloroquinoline derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[17]

Caption: Anticancer mechanism of chloroquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[22][23]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., human breast cancer MCF-7, colon carcinoma HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chloroquinoline derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

-

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[24]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the drug concentration.

-

Quantitative Data Summary: Anticancer Activity

| Chloroquinoline Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | MCF-7 (Breast) | Not specified, but high activity | [16] |

| Compound 3 | HCT-116 (Colon) | Not specified, but high activity | [16] |

| Compound C3 | Vero E6, BEAS-2, Caco2 | 1-15 | [25] |

| Compound C4 | Vero E6, BEAS-2, Caco2 | 1-15 | [25] |

| Compound C5 | Vero E6, BEAS-2, Caco2 | 1-15 | [25] |

Antiviral Activity: A Broad-Spectrum Approach

Chloroquinoline and its derivatives have demonstrated antiviral activity against a range of viruses, including coronaviruses, flaviviruses, and retroviruses.[26]

Mechanism of Action: Interference with Viral Entry and Replication

The antiviral mechanisms of chloroquinoline derivatives are often multifaceted and can vary depending on the virus. A common theme is the disruption of pH-dependent steps in the viral life cycle.

-

Inhibition of Viral Entry: Many viruses enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane is often a pH-dependent process. By increasing the pH of endosomes, chloroquine can prevent this fusion and subsequent release of the viral genome into the cytoplasm.

-

Inhibition of Viral Replication: Chloroquinoline derivatives can also interfere with later stages of the viral life cycle, such as the glycosylation of viral proteins and the assembly of new virions.

Caption: Antiviral mechanism of chloroquinoline derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[2][4]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for coronaviruses) in 6-well or 12-well plates.[2]

-

Incubate overnight to allow for cell attachment.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the chloroquinoline derivative in a serum-free medium.

-

Prepare a viral stock of known titer. Dilute the virus to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

-

-

Infection and Treatment:

-

Aspirate the growth medium from the cell monolayers.

-

Add the diluted virus to the wells and incubate for 1-2 hours to allow for viral adsorption.

-

Remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Overlay and Incubation:

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cell monolayer with a dye like crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.[5]

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

-

Determine the 50% effective concentration (EC₅₀) value, which is the concentration of the compound that reduces the number of plaques by 50%.[28]

-

Quantitative Data Summary: Antiviral Activity

| Chloroquinoline Derivative | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | 0.12 | [20] |

| Hydroxychloroquine | HCoV-OC43 | HEL | 0.72 | [20] |

| Chloroquine | SARS-CoV-2 spike glycoprotein | Huh7 | 16.66 | [29] |

| Paulownin triazole-chloroquinoline derivative | Chikungunya virus (CHIKV) | Vero | 9.05 | [18][30] |

Anti-inflammatory Activity: Modulating Innate and Adaptive Immunity

Chloroquinoline and its derivatives, particularly hydroxychloroquine, are used in the treatment of autoimmune and inflammatory diseases like rheumatoid arthritis and systemic lupus erythematosus.[23][26]

Mechanism of Action: A Multi-pronged Immunomodulatory Effect

The anti-inflammatory effects of chloroquinoline derivatives are complex and involve the modulation of multiple aspects of the immune response.[3]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine can interfere with the activation of endosomal TLRs (e.g., TLR7, TLR9) that recognize nucleic acids, thereby reducing the production of pro-inflammatory cytokines like type I interferons.[6]

-

Suppression of Cytokine Production: These compounds can inhibit the production and release of key pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α) from macrophages and other immune cells.[3]

-

Inhibition of T-cell Proliferation: Chloroquine and amodiaquine have been shown to suppress T-cell proliferation by upregulating the cell cycle inhibitor p21.[23][26] This can dampen the adaptive immune response that drives chronic inflammation.

Caption: Anti-inflammatory mechanism of chloroquinoline derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Production

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.[30][31][32]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for adherence.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the chloroquinoline derivative for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells and LPS only (positive control), cells only (negative control), and medium only (blank).

-

Incubate for a further 24 hours.

-

-

Griess Assay:

-

After incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[30][31]

-

Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark. A purple/magenta color will develop in the presence of nitrite.[31]

-

-

Data Acquisition and Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

-

Calculate the IC₅₀ value for NO inhibition.

Quantitative Data Summary: Anti-inflammatory Activity

| Chloroquinoline Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | IL-6 Production | RAW 264.7 | 1.87 | [29] |

| Compound 11 | IL-1β Production | RAW 264.7 | 1.19 | [29] |

| Compound 11 | TNF-α Production | RAW 264.7 | 4.41 | [29] |

| Chloroquine | IL-6 Production | RAW 264.7 | 14.63 | [29] |

| Hydroxychloroquine | IL-6 Production | RAW 264.7 | 16.54 | [29] |

Conclusion and Future Perspectives

The 7-chloroquinoline scaffold is a testament to the enduring power of privileged structures in drug discovery. From its historical dominance in antimalarial chemotherapy to its emerging roles in oncology, virology, and immunology, the versatility of this chemical entity is undeniable. This guide has provided a comprehensive overview of the key biological activities of chloroquinoline derivatives, grounded in their molecular mechanisms and supported by practical, validated experimental protocols.

The future of chloroquinoline-based drug development lies in the strategic modification of the core structure to enhance potency against specific targets, overcome resistance mechanisms, and improve safety profiles. The synthesis of hybrid molecules, combining the chloroquinoline pharmacophore with other active moieties, represents a particularly promising avenue for creating novel therapeutics with dual or synergistic modes of action. As our understanding of the complex signaling pathways in various diseases deepens, so too will our ability to rationally design the next generation of chloroquinoline derivatives to meet pressing unmet medical needs.

References

- 1. ajol.info [ajol.info]

- 2. benchchem.com [benchchem.com]

- 3. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heme polymerase activity and the stage specificity of antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. researchhub.com [researchhub.com]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 28. academic.oup.com [academic.oup.com]

- 29. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

literature review on the chemistry of quinoline-2-carbaldehydes

An In-depth Technical Guide on the Chemistry of Quinoline-2-carbaldehydes

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Among its many derivatives, quinoline-2-carbaldehyde emerges as a uniquely versatile building block, prized for its reactivity and utility in constructing complex molecular architectures. The strategic placement of the aldehyde group adjacent to the ring nitrogen atom imparts distinct electronic properties that govern its chemical behavior and facilitate its participation in a wide array of synthetic transformations. This guide provides a comprehensive review of the synthesis, reactivity, and applications of quinoline-2-carbaldehydes, with a particular focus on their role in modern drug discovery. We will explore key synthetic methodologies, delve into the mechanistic underpinnings of its characteristic reactions—including nucleophilic additions, cycloadditions, and multicomponent reactions—and highlight its application in the development of novel therapeutic agents, particularly in oncology and infectious diseases.

The Strategic Importance of the Quinoline-2-carbaldehyde Scaffold

Quinoline, a fused aromatic heterocycle of benzene and pyridine, is a privileged structure in drug design.[2][3] Its derivatives have yielded landmark drugs in fields as diverse as malaria (e.g., quinine, chloroquine), cancer (e.g., camptothecin), and infectious diseases (e.g., ciprofloxacin).[2][3] The introduction of a carbaldehyde group at the C2 position creates a powerful synthetic intermediate. This functional group serves as an electrophilic handle, enabling the facile introduction of diverse pharmacophores and the construction of elaborate molecular frameworks.

The proximity of the aldehyde to the heterocyclic nitrogen atom is crucial. The nitrogen atom exerts an electron-withdrawing effect, enhancing the electrophilicity of the aldehyde carbon and making it highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of its synthetic utility, allowing for the creation of Schiff bases, alcohols, alkenes, and complex heterocyclic systems with high efficiency.

Synthesis of Quinoline-2-carbaldehydes

The preparation of quinoline-2-carbaldehydes is most commonly achieved through the selective oxidation of the corresponding 2-methylquinoline precursors. Other classical quinoline syntheses can be employed to generate the core ring system, which is then functionalized.

Oxidation of 2-Methylquinolines

The most direct route involves the oxidation of the readily available 2-methylquinoline. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, selectively oxidizing the benzylic methyl group to an aldehyde.[4]

A metal-free approach has also been developed where 2-methylquinoline can be oxidized to quinoline-2-carbaldehyde in high yield, suggesting a reaction pathway that proceeds via the oxidation of the C(sp³)–H bond to an aldehyde motif.[5][6]

Below is a generalized workflow for this key synthetic transformation.

Caption: Generalized workflow for the synthesis of quinoline-2-carbaldehyde.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Methylquinoline

This protocol is a generalized procedure adapted from methodologies for analogous compounds and serves as a robust starting point for laboratory synthesis.[4]

Materials:

-

2-Methylquinoline (1 equivalent)

-

Selenium dioxide (SeO₂) (1.2 equivalents)

-

Anhydrous dioxane

-

Nitrogen gas

-

Ethanol (for recrystallization)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methylquinoline and selenium dioxide in anhydrous dioxane.

-

Inert Atmosphere: Flush the entire system thoroughly with nitrogen gas to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) and maintain this temperature for 8-12 hours.

-

Causality Note: The use of an inert atmosphere prevents unwanted side-oxidations. Refluxing provides the necessary activation energy for the selective oxidation of the methyl group. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine completion.

-

-